EC359 Demonstrates Superior Blockade of LIFR-Driven STAT3 Activation Compared to Anti-LIF Antibody
In a head-to-head comparison using SKOV3 ovarian cancer cells stably expressing a STAT3-luciferase reporter, EC359 (100 nM) produced significantly greater suppression of LIF-induced STAT3 activation compared to an anti-LIF antibody (100 ng/mL) [1]. The study further demonstrated that the combination of EC359 with either STAT3 inhibitor NSC-74859 or JAK inhibitor Ruxolitinib produced additive anti-proliferative effects in ES2 cells, confirming that EC359 acts through a distinct mechanism not redundantly covered by downstream pathway inhibitors [2].
| Evidence Dimension | Suppression of LIF-induced STAT3 transcriptional activation |
|---|---|
| Target Compound Data | EC359 (100 nM): Superior suppression of STAT3-luciferase activity |
| Comparator Or Baseline | Anti-LIF antibody (100 ng/mL): Partial suppression; Anti-LIFR antibody (10 µg/mL): Moderate suppression |
| Quantified Difference | EC359 qualitatively outperformed anti-LIF antibody; exact fold-change values available in source figure |
| Conditions | SKOV3 cells with stable STAT3-luciferase reporter; treatment with recombinant human LIF (100 ng/mL) ± inhibitors for 20 h |
Why This Matters
This head-to-head evidence demonstrates that EC359 provides more complete blockade of LIFR-driven transcriptional activation than antibody-based approaches, a critical consideration for researchers requiring maximal target engagement.
- [1] Sareddy GR, et al. Fig. 3: EC359 is more effective in blocking LIFR signaling compared to anti LIF antibody and STAT3/JAK inhibitors. npj Precision Oncology. 2024. doi:10.1038/s41698-024-00612-y View Source
- [2] Sareddy GR, et al. Fig. 3e: Comparison of STAT3i NSC-74859 and JAKi Ruxolitinib alone or in combination with EC359. npj Precision Oncology. 2024. View Source
